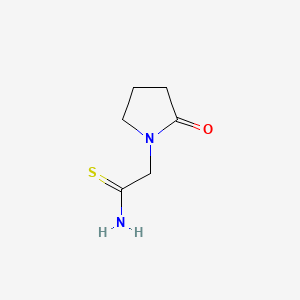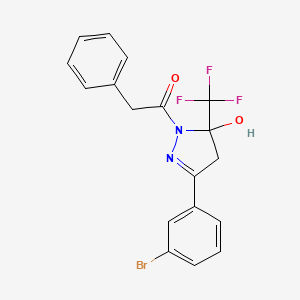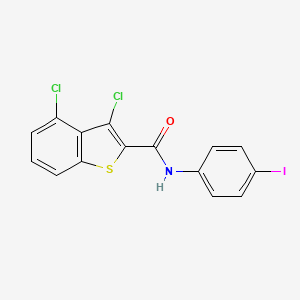![molecular formula C22H16FN3O2S B5186957 2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B5186957.png)
2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a benzoxazole ring, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized benzoxazole derivative with a fluorobenzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Thiol or amine derivatives of the carbamothioyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and benzoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The carbamothioyl group may also contribute to the compound’s overall bioactivity by interacting with thiol groups in proteins.
類似化合物との比較
Similar Compounds
- 2-fluoro-N-(2-methylphenyl)benzamide
- 2-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(2-hydroxyphenyl)benzamide
Uniqueness
2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to the presence of the benzoxazole ring and the carbamothioyl group, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-fluoro-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-13-6-2-3-7-15(13)21-25-18-12-14(10-11-19(18)28-21)24-22(29)26-20(27)16-8-4-5-9-17(16)23/h2-12H,1H3,(H2,24,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGQLVRCBJQYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate](/img/structure/B5186878.png)
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![2-[4-chloro-2-(4-methylpiperazin-1-yl)sulfonylphenoxy]-N-cyclopentylacetamide](/img/structure/B5186907.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)

![Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5186930.png)
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)

![[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B5186965.png)
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)

